tert-Butylphenyl diphenyl phosphate
Overview
Description
tert-Butylphenyl diphenyl phosphate: is an organophosphate compound widely used as a flame retardant and plasticizer. It is known for its excellent thermal stability and hydrolytic resistance, making it suitable for various industrial applications. The compound has the molecular formula C22H23O4P and a molecular weight of 382.39 g/mol .
Mechanism of Action
Target of Action
Tert-Butylphenyl Diphenyl Phosphate (BPDP) primarily targets the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in the regulation of endochondral ossification, a process involved in the development of the limb bud in murine models .
Mode of Action
BPDP interacts with its targets by altering the expression of key genes involved in the Hh signaling pathway. Exposure to BPDP increases the expression of certain transcripts, including Indian hedgehog (Ihh), and decreases the expression of others, including Gli1, Patched1 (Ptch1), and Patched2 (Ptch2) . These changes suggest that BPDP inhibits the Hh signaling pathway .
Biochemical Pathways
The Hh signaling pathway is a part of a network of cross-talking signaling pathways, including Wnt, fibroblast growth factor, and bone morphogenetic protein, which govern each step of endochondral ossification . The inhibition of the Hh signaling pathway by BPDP disrupts this regulatory network, leading to detrimental effects on endochondral ossification .
Pharmacokinetics
It’s known that bpdp is a potent inhibitor of human carboxylesterase 1 (hce1)-mediated imidapril activation , suggesting that it may interfere with the metabolism of certain drugs.
Result of Action
The inhibition of the Hh signaling pathway by BPDP leads to detrimental morphological changes in the cartilage template of murine limb bud cultures .
Action Environment
BPDP is widely used as a flame retardant in various products, including electronic and electrical equipment, building materials, automotive parts, cables, and aircraft parts . Its action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
The biochemical properties of “tert-Butylphenyl diphenyl phosphate” are not fully understood. It is known that it can interact with certain enzymes and proteins. For example, it has been found to be a potent inhibitor of hCE1-mediated imidapril activation
Cellular Effects
“this compound” has been shown to have an inhibitory effect on cell growth . It has been found to alter Hedgehog signaling in murine limb bud cultures, which could potentially impact various cellular processes . The exact mechanisms through which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being investigated.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of “this compound” can change over time in laboratory settings. It has been found that exposure to this compound for 24 hours can increase the expression of certain transcripts and decrease others . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butylphenyl diphenyl phosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride (POCl3) in the presence of a tertiary amine such as tributylamine. The reaction proceeds through the formation of tert-butylphenyl dichlorophosphate and di(tert-butylphenyl) chlorophosphate as intermediates .
Industrial Production Methods: In industrial settings, the synthesis is carried out in a multi-step process. Initially, tert-butylphenol is reacted with phosphorus oxychloride at elevated temperatures. The reaction mixture is then treated with phenol and a tertiary amine to yield this compound. The product is purified through distillation and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butylphenyl diphenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using strong oxidizing agents, resulting in the formation of phosphate esters.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Major Products Formed:
Hydrolysis: Phenol and phosphoric acid derivatives.
Oxidation: Phosphate esters.
Substitution: Substituted phosphate esters.
Scientific Research Applications
tert-Butylphenyl diphenyl phosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Triphenyl phosphate: Another widely used flame retardant with similar applications but lower thermal stability compared to tert-Butylphenyl diphenyl phosphate.
Tris(2,4-di-tert-butylphenyl) phosphate: Known for its excellent antioxidant properties and used in polymer stabilization.
Uniqueness: this compound stands out due to its superior thermal stability and hydrolytic resistance, making it more effective in high-temperature applications and environments where moisture resistance is critical .
Properties
IUPAC Name |
(2-tert-butylphenyl) diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFKDMFGPIVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O4P | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19936 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074110 | |
Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19936 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | t-Butylphenyl diphenyl phosphate | |
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Boiling Point |
473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Flash Point |
435 °F (NTP, 1992) | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19936 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Density |
1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C | |
Record name | t-Butylphenyl diphenyl phosphate | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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CAS No. |
56803-37-3, 83242-23-3 | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |
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Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Record name | tert-butylphenyl diphenyl phosphate | |
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Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Melting Point |
-21 °C /pour point/ | |
Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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